![molecular formula C15H21GaO6 B12505962 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one](/img/structure/B12505962.png)
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is a complex organometallic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one typically involves the reaction of gallium trichloride with 4-oxopent-2-en-2-ol in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: Reduction reactions can yield lower oxidation state gallium complexes.
Substitution: Ligand exchange reactions can occur, where the 4-oxopent-2-en-2-yloxy ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange can be facilitated by using excess of the new ligand and heating the reaction mixture.
Major Products
Oxidation: Higher oxidation state gallium complexes.
Reduction: Lower oxidation state gallium complexes.
Substitution: New gallium complexes with different ligands.
Applications De Recherche Scientifique
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as coatings and nanocomposites.
Mécanisme D'action
The mechanism by which 4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one exerts its effects is primarily through its ability to coordinate with various substrates and facilitate chemical transformations. The gallium center acts as a Lewis acid, activating substrates and stabilizing transition states. This coordination chemistry is crucial in catalysis and other applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[Bis(4-oxopent-2-en-2-yloxy)ferrio]pent-3-en-2-one
- 4-[Bis(4-oxopent-2-en-2-yloxy)nickelio]pent-3-en-2-one
- 4-[Bis(4-oxopent-2-en-2-yloxy)alumanyl]pent-3-en-2-one
Uniqueness
4-[Bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one is unique due to the presence of the gallium center, which imparts distinct chemical properties compared to its iron, nickel, and aluminum analogs. Gallium’s ability to form stable complexes with a variety of ligands makes this compound particularly versatile in catalysis and materials science .
Propriétés
Formule moléculaire |
C15H21GaO6 |
|---|---|
Poids moléculaire |
367.05 g/mol |
Nom IUPAC |
4-[bis(4-oxopent-2-en-2-yloxy)gallanyloxy]pent-3-en-2-one |
InChI |
InChI=1S/3C5H8O2.Ga/c3*1-4(6)3-5(2)7;/h3*3,6H,1-2H3;/q;;;+3/p-3 |
Clé InChI |
ZVYYAYJIGYODSD-UHFFFAOYSA-K |
SMILES canonique |
CC(=CC(=O)C)O[Ga](OC(=CC(=O)C)C)OC(=CC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


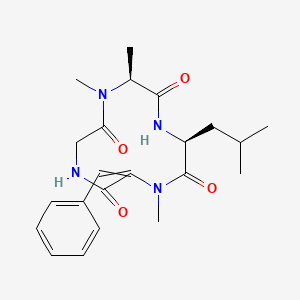
![1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-methylpyrrolidine-2-carboxylic acid](/img/structure/B12505896.png)
![2-[(2-Chlorophenyl)methoxy]ethanol](/img/structure/B12505904.png)
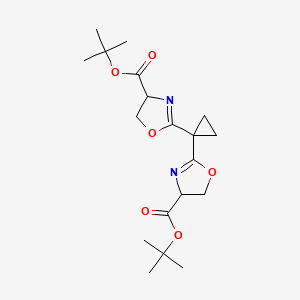

![(6-Fluoro-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B12505913.png)
![N-({2-[bis(adamantan-1-yl)phosphanyl]phenyl}(4-tert-butylphenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12505914.png)
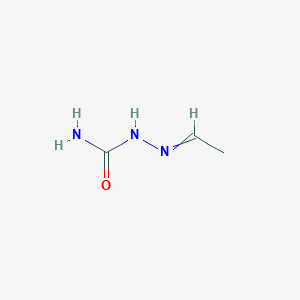
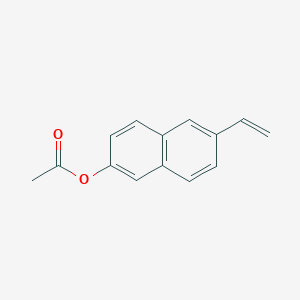
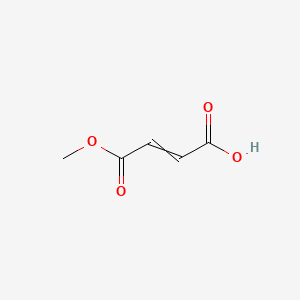
![Gal[3All,246Bn]beta(1-3)GlcNPhth[6Bn]-beta-MP](/img/structure/B12505972.png)
![({2-[(Diphenylphosphanyl)methyl]cyclohexyl}methyl)diphenylphosphane](/img/structure/B12505973.png)
![(2R)-4-ethoxy-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B12505975.png)
![N,N-Bis[(1S)-(-)-phenylethyl]dibenzo[D,F][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12505976.png)
